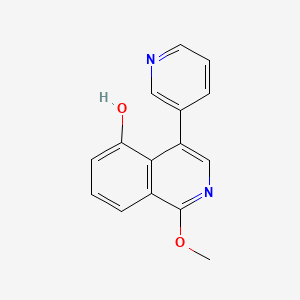

1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

656234-06-9 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

1-methoxy-4-pyridin-3-ylisoquinolin-5-ol |

InChI |

InChI=1S/C15H12N2O2/c1-19-15-11-5-2-6-13(18)14(11)12(9-17-15)10-4-3-7-16-8-10/h2-9,18H,1H3 |

InChI Key |

RKQAKZLXCASQFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C2=C1C=CC=C2O)C3=CN=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of 1 Methoxy 4 Pyridin 3 Yl Isoquinolin 5 Ol Architecture

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol would provide crucial information about the number and environment of protons. The aromatic region would be expected to be complex due to the presence of both the isoquinoline (B145761) and pyridine (B92270) ring systems. Protons on the pyridine ring typically appear at lower field due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The protons on the isoquinoline core would exhibit chemical shifts influenced by the electron-donating methoxy (B1213986) and hydroxyl groups. The methoxy group would present as a sharp singlet, likely in the range of 3.8-4.2 ppm. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings would be characteristic of their electronic environment. For instance, carbons adjacent to the nitrogen atoms in both the isoquinoline and pyridine rings would be expected to be deshielded and appear at a lower field. wikipedia.org The carbon of the methoxy group would likely resonate in the range of 55-60 ppm.

2D-NMR Techniques

To definitively assign all proton and carbon signals, a suite of 2D-NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the isoquinoline and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range correlations between protons and carbons (2-3 bonds), which is critical for connecting the pyridin-3-yl substituent to the C4 position of the isoquinoline core and for confirming the positions of the methoxy and hydroxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoquinoline Ring | ||

| C1-OCH₃ | ~3.9 - 4.1 (s, 3H) | ~55 - 60 |

| H3 | ~7.5 - 7.8 (s, 1H) | ~110 - 115 |

| C4 | - | ~135 - 140 |

| C5-OH | Variable (br s, 1H) | ~150 - 155 |

| H6 | ~7.0 - 7.3 (d) | ~115 - 120 |

| H7 | ~7.4 - 7.7 (t) | ~125 - 130 |

| H8 | ~8.0 - 8.3 (d) | ~120 - 125 |

| Pyridine Ring | ||

| H2' | ~8.5 - 8.8 (d) | ~148 - 152 |

| C3' | - | ~130 - 135 |

| H4' | ~7.8 - 8.1 (dd) | ~135 - 140 |

| H5' | ~7.3 - 7.6 (t) | ~123 - 128 |

| H6' | ~8.6 - 8.9 (d) | ~147 - 151 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₂N₂O₂), the expected exact mass would be calculated and compared to the experimental value with a high degree of precision.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for isoquinoline alkaloids include the loss of small neutral molecules. nih.govresearchgate.net For the title compound, characteristic fragmentation could involve:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of carbon monoxide (CO) from the heterocyclic ring.

Cleavage of the bond between the isoquinoline and pyridine rings.

Loss of HCN from the pyridine ring is a common fragmentation pathway for pyridine-containing compounds. researchgate.net

Table 2: Predicted HRMS Data for this compound

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M+H]⁺ | 253.0977 | Molecular Ion |

| [M-CH₃]⁺ | 238.0742 | Loss of a methyl radical from the methoxy group |

| [M-CO]⁺ | 225.1028 | Loss of carbon monoxide |

| [M-HCN]⁺ | 226.0922 | Loss of hydrogen cyanide from the pyridine ring |

Vibrational Spectroscopy for Functional Group and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and gaining insights into molecular structure and bonding.

FT-IR Spectroscopy

The FT-IR spectrum would display characteristic absorption bands for the various functional groups present in this compound. Key expected vibrations include:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹. irphouse.com

Aliphatic C-H stretching from the methoxy group around 2850-2960 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic rings in the 1400-1650 cm⁻¹ region. irphouse.com

C-O stretching vibrations for the methoxy and hydroxyl groups in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. The C-C stretching vibrations within the fused ring system would also be expected to be Raman active. irphouse.com

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |

| C=C / C=N stretch | 1400-1650 | 1400-1650 |

| C-O stretch | 1000-1300 | Present |

| Ring Breathing | Weak | Strong |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.comsemanticscholar.org This method would provide definitive information on bond lengths, bond angles, and torsion angles of this compound.

A successful crystallographic analysis would reveal:

The planarity of the isoquinoline and pyridine ring systems.

The dihedral angle between the planes of the isoquinoline and pyridine rings, which would define the conformational preference in the solid state.

The geometry of the methoxy and hydroxyl substituents.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms, and π-π stacking between the aromatic rings. These interactions govern the packing of the molecules in the crystal lattice. semanticscholar.org

Table 4: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Key Bond Lengths | C-C (aromatic): ~1.38-1.42 ÅC-N (aromatic): ~1.33-1.37 ÅC-O (methoxy): ~1.42 ÅC-O (hydroxyl): ~1.36 Å |

| Intermolecular Interactions | O-H···N hydrogen bondingπ-π stacking |

Chiroptical Spectroscopy for Stereochemical Purity and Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. nih.govdntb.gov.ua These methods measure the differential absorption of left- and right-circularly polarized light.

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit any ECD or VCD signals. However, if a chiral center were introduced into the molecule, for instance, through the addition of a chiral substituent, then chiroptical spectroscopy would become an essential tool for determining the absolute configuration of the resulting enantiomers.

Molecular and Mechanistic Insights into the Biological Activities of 1 Methoxy 4 Pyridin 3 Yl Isoquinolin 5 Ol

Enzyme Inhibition Studies: Molecular Targets and Mechanistic Characterization

Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition studies, including the characterization of binding modes, inhibition kinetics, or the determination of allosteric or orthosteric modulation mechanisms for the compound 1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol.

While research exists on structurally related isoquinoline (B145761) and pyridine (B92270) derivatives, which have been investigated as inhibitors of various enzymes such as Glycogen Synthase Kinase 3 (GSK-3), direct experimental data for this compound is not present in the available search results. The inhibitory activity and mechanistic details are highly dependent on the specific chemical structure of the molecule and its interaction with the enzyme's active or allosteric sites. Without dedicated studies on this particular compound, any discussion on its enzyme inhibition profile would be speculative.

Receptor Binding Profiling and Ligand-Receptor Interactions

Detailed receptor binding profiles, including affinity, selectivity, and efficacy studies at specific receptor subtypes for this compound, are not available in the current body of scientific literature. Similarly, information elucidating the molecular recognition events between this specific compound and any receptor is absent.

Studies on other isoquinoline and pyridine-containing molecules have shown engagement with a variety of receptors, including dopamine (B1211576), sigma, and muscarinic acetylcholine (B1216132) receptors. For instance, certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been shown to bind to sigma receptors, and N-phenyl-3-methoxy-4-pyridinones have been identified as histamine (B1213489) H3 receptor antagonists. However, these findings cannot be directly extrapolated to this compound due to the unique structural arrangement of this compound. The specific substituents and their positions on the isoquinoline and pyridine rings are critical determinants of receptor interaction and pharmacological activity.

Interactions with Nucleic Acids and Associated Mechanisms

There is no information available from the search results regarding any studies into the interactions of this compound with nucleic acids. Research on the potential for isoquinoline derivatives to interact with DNA or RNA is an area of scientific inquiry, but specific data for the titled compound is not documented.

DNA Intercalation and Topoisomerase Inhibition Mechanisms

No published research was found that investigates or describes the ability of this compound to act as a DNA intercalating agent or as an inhibitor of topoisomerase enzymes.

Modulation of Transcriptional and Translational Processes

There is no available data to suggest that this compound modulates transcriptional or translational processes. The specific molecular mechanisms related to these activities have not been documented for this compound.

Cellular Pathway Modulation and Signal Transduction Mechanisms

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

No studies were identified that demonstrate or detail the induction of apoptotic pathways or other forms of programmed cell death by this compound.

Regulation of Cell Cycle Progression at Specific Checkpoints

Information regarding the effect of this compound on the regulation of cell cycle progression or its activity at specific cell cycle checkpoints is not available in the current body of scientific literature.

Modulation of Specific Epigenetic Readers (e.g., BET bromodomains)

There is no research available that indicates this compound functions as a modulator of epigenetic readers, including but not limited to BET bromodomains.

Antimicrobial Action: Targets and Mechanisms of Action

No studies detailing any antimicrobial properties, specific microbial targets, or mechanisms of antimicrobial action for this compound could be located.

Inhibition of Bacterial, Fungal, and Parasitic Growth Factors

Research into the antimicrobial and antiparasitic properties of isoquinoline and quinoline (B57606) derivatives has provided a basis for exploring the potential of this compound in this area. While direct studies on this specific compound are limited, the broader class of quinolones has been shown to possess potent activity against Gram-positive bacteria. For instance, certain 5-amino-4-quinolones have demonstrated minimum inhibitory concentrations (MICs) as low as ≤0.06 μg/mL against various clinical isolates. nih.gov The proposed mechanism for some of these related compounds involves the disruption of bacterial membranes. nih.gov The structural features of this compound, incorporating both an isoquinoline and a pyridine moiety, suggest that it may interact with microbial growth factors, though specific targets are yet to be identified.

Disrupting Microbial Cell Wall Synthesis or Protein Synthesis

The precise mechanism by which this compound may exert antimicrobial effects is not yet fully understood. However, related compounds offer insights into potential pathways. For example, the antibiotic daptomycin, which also acts on Gram-positive bacteria, targets cell wall biosynthesis by forming a complex with undecaprenyl-coupled intermediates and membrane lipids. nih.gov While it is not confirmed that this compound follows this exact mechanism, its chemical structure warrants investigation into its potential to interfere with the synthesis of essential microbial components like the cell wall or proteins. Further research is necessary to determine if it selectively disrupts these processes in bacteria, fungi, or parasites.

Neurobiological Activity: Mechanistic Investigations of Neuroprotection and Neurotoxicity

The neurobiological activity of this compound is an area of active investigation, particularly concerning its potential roles in neuroprotection and neurotoxicity. The compound belongs to a class of molecules that have been explored for their therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.com These conditions are often characterized by complex pathologies including protein misfolding, oxidative stress, and neuroinflammation. mdpi.comnih.gov The evaluation of multitarget-directed ligands (MTDLs) has become a promising strategy in the pursuit of effective treatments for such multifactorial diseases. mdpi.com

Interactions with Neurotransmitter Systems and Ion Channels

The interaction of this compound with neurotransmitter systems and ion channels is a key area of mechanistic investigation. For example, a related compound, 3-[11C]methoxy-4-aminopyridine, has been developed as a PET tracer for imaging potassium channels in the central nervous system. nih.govnih.gov This suggests that methoxy-pyridine structures can interact with ion channels. In the context of Parkinson's disease, the inhibitory neurotransmitter GABA plays a crucial role in controlling calcium influx, and disruptions in this system can lead to neuronal loss. nih.gov Furthermore, antagonists of the histamine H3 receptor, which share structural similarities with the subject compound, have been investigated for their role in Alzheimer's disease. nih.gov

Mechanisms of Action in Neurodegenerative Disease Models

In the context of neurodegenerative diseases, the potential mechanisms of this compound are being explored through various models. For Alzheimer's disease, key pathological hallmarks include the aggregation of beta-amyloid (Aβ) peptides and hyperphosphorylated tau protein. mdpi.comnih.gov Compounds with a similar structural backbone have been designed to target these pathways. For instance, N-phenyl-3-methoxy-4-pyridinone derivatives have been identified as inhibitors of Aβ aggregation. nih.gov Similarly, other isoquinoline derivatives have been developed as PET imaging agents for quantifying neurofibrillary tangles (NFTs) composed of tau protein. nih.gov In Parkinson's disease models, which often involve toxins like MPTP to induce dopamine neuron degeneration, the focus is on pathways involving dopamine depletion and the activation of inflammatory markers. mdpi.com

Table 1: Investigated Targets of Structurally Related Compounds in Neurodegenerative Disease Models

| Compound Class | Investigated Target/Mechanism | Disease Model |

|---|---|---|

| N-phenyl-3-methoxy-4-pyridinones | H3 receptor antagonism, Aβ aggregation inhibition | Alzheimer's Disease |

| 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine | Tau protein aggregation (NFTs) | Alzheimer's Disease |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol | STAT3 pathway, dopaminergic neurodegeneration | Parkinson's Disease |

Anti-inflammatory Mechanisms at the Molecular and Cellular Level

The anti-inflammatory properties of this compound are of significant interest, given the role of neuroinflammation in neurodegenerative diseases. mdpi.comnih.gov Research on related isoquinoline-1-carboxamide (B73039) derivatives has shown potent suppression of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in microglial cells. nih.gov The mechanism for these related compounds involves the inhibition of the MAPKs/NF-κB signaling pathway. nih.gov Other structurally similar compounds, like 2-methoxy-4-vinylphenol, have been found to exert anti-inflammatory effects by inducing heme oxygenase-1 (HO-1) expression, which in turn inhibits inducible nitric oxide synthase (iNOS). nih.gov These findings suggest that this compound may modulate key inflammatory pathways at both the molecular and cellular levels.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-amino-4-quinolones |

| Daptomycin |

| 3-[11C]methoxy-4-aminopyridine |

| N-phenyl-3-methoxy-4-pyridinone |

| 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol |

| 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

| isoquinoline-1-carboxamides |

Structure Activity Relationship Sar Studies of 1 Methoxy 4 Pyridin 3 Yl Isoquinolin 5 Ol Analogs

Systematic Modification of the Isoquinoline (B145761) Core: Impact on Biological Function

The isoquinoline core serves as the foundational skeleton of the molecule. Modifications to this bicyclic system, particularly at the C-1 and C-5 positions, have profound effects on the molecule's interaction with biological targets.

The methoxy (B1213986) (-OCH₃) group at the C-1 position is a critical determinant of the molecule's electronic and conformational properties. As an electron-donating group, it influences the electron density of the entire isoquinoline ring system. This electronic modulation can affect the pKa of the isoquinoline nitrogen and its ability to interact with target proteins.

Table 1: Impact of C-1 Substitution on Biological Activity (Hypothetical Data)

| Compound ID | C-1 Substituent (R¹) | Rationale for Modification | Predicted Impact on Activity |

| Parent | -OCH₃ | Baseline compound | - |

| Analog 1A | -OH | Potential H-bond donor/acceptor | May increase potency if H-bond donation is key |

| Analog 1B | -H | Remove H-bond acceptor and bulk | Likely reduces activity, tests importance of OCH₃ |

| Analog 1C | -CH₃ | Remove H-bond acceptor, maintain size | Activity decrease would confirm electronic/H-bond role |

| Analog 1D | -OCF₃ | Electron-withdrawing, sterically similar | Modulates ring electronics, tests effect on pKa |

The hydroxyl (-OH) group at the C-5 position is a pivotal functional group for establishing strong intermolecular interactions, most notably hydrogen bonds. As both a hydrogen bond donor and acceptor, it can form a robust connection with key amino acid residues (e.g., aspartate, glutamate, serine, threonine) in a protein's active site. The removal or modification of this group often leads to a significant loss of biological activity, confirming its role as a primary binding anchor.

Studies involving related isoquinoline structures have highlighted the importance of hydroxyl groups for inducing biological effects such as apoptosis. For instance, the compound 1-methoxy-4,5-diolisoquinoline demonstrated potent pro-apoptotic activity, underscoring the contribution of the hydroxyl groups at the C-5 position (and C-4) to its mechanism of action. nih.gov The strategic placement of this hydroxyl group on the benzo portion of the isoquinoline core makes it a crucial element for molecular recognition. Furthermore, isoquinolin-5-ol itself is a valuable starting material for the synthesis of complex biological inhibitors, further emphasizing the importance of this moiety. nih.gov

Exploration of the Pyridin-3-yl Moiety: Positional and Substituent Effects at C-4

The substituent at the C-4 position extends into the solvent-exposed region or a specific sub-pocket of the binding site, making it a key area for SAR exploration to enhance potency and selectivity.

The pyridin-3-yl moiety at C-4 is a bioisostere of a phenyl ring but possesses distinct stereoelectronic properties. The nitrogen atom in the pyridine (B92270) ring is a key feature, acting as a hydrogen bond acceptor. Its specific location at the 3-position dictates the geometric vector of this potential interaction, which can be critical for precise alignment and high-affinity binding within a target protein.

The electron-deficient nature of the pyridine ring also influences its interaction potential, engaging in π-stacking or cation-π interactions differently than a simple phenyl ring. The choice between a 2-pyridyl, 3-pyridyl, or 4-pyridyl isomer can drastically alter biological activity by changing the position of the nitrogen atom and its ability to form a critical hydrogen bond, thereby defining the molecule's binding orientation.

A common strategy in medicinal chemistry is to explore various heteroaryl rings at a key position to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. Replacing the pyridin-3-yl group with other five- or six-membered heterocycles can fine-tune interactions with the target and alter physicochemical properties like solubility and metabolic stability.

For example, SAR studies on related isoquinolines have shown that substitution at the C-4 position with an aryl group, such as a 4-methoxyphenyl (B3050149) ring, can lead to significant biological activity. nih.gov This validates C-4 as a critical position for modification. Evaluation of other heteroaryl analogues, such as pyrimidines, pyrazoles, thiophenes, or furans, allows for the exploration of different hydrogen bonding patterns, steric profiles, and electronic distributions to identify the optimal substituent for the desired biological effect.

Table 2: Evaluation of Heteroaryl Analogues at C-4 (Hypothetical Data)

| Compound ID | C-4 Substituent (R²) | Rationale for Modification | Predicted Impact on Activity |

| Parent | 3-Pyridyl | Baseline compound | - |

| Analog 2A | Phenyl | Remove H-bond acceptor, assess steric fit | Activity change highlights importance of pyridine N |

| Analog 2B | 2-Thienyl | 5-membered ring, different electronics/size | Explores tolerance for smaller, S-containing rings |

| Analog 2C | 1-Methyl-pyrazol-4-yl | 5-membered ring, two N atoms, H-bond acceptor | Modulates H-bond geometry and vector |

| Analog 2D | 4-Pyrimidyl | Two H-bond acceptors | Probes for additional interactions in the binding pocket |

Influence of Stereochemistry on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition by biological systems. wikipedia.org The parent compound, 1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol, is an achiral, planar molecule and therefore does not have stereoisomers.

However, SAR studies frequently involve modifications that can introduce chirality. A common analog strategy includes the reduction of the isoquinoline ring to a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold. If the C-4 pyridin-3-yl substituent is retained, this reduction would create a stereocenter at the C-4 position, resulting in two enantiomers (R and S).

It is a well-established principle in pharmacology that different enantiomers of a chiral molecule can have vastly different biological activities, potencies, and metabolic fates. wikipedia.org One enantiomer may fit perfectly into a target's binding site and elicit a strong therapeutic effect, while the other may be inactive or even cause off-target effects. Therefore, should any analog of this compound be synthesized that contains a stereocenter, the separation and individual biological evaluation of each stereoisomer would be an essential component of the SAR investigation to identify the eutomer (the more active isomer).

Linker Chemistry and Scaffold Rigidification in Designing Potent Analogs

Linker Chemistry:

The nature of the linkage between the isoquinoline and the pyridinyl ring can significantly impact the orientation of these two key structural components. While the parent compound features a direct C-C bond, studies on analogous systems, such as quinoline-containing c-Met inhibitors, have explored the introduction of various linkers to probe the spatial requirements of the binding site. The strategic introduction of different linking groups can alter the compound's conformational flexibility and its ability to form key hydrogen bonds and hydrophobic interactions.

For instance, in related inhibitor series, the replacement of a direct bond with short alkyl chains, ethers, or amide functionalities has been shown to modulate potency. These modifications can allow for more optimal positioning of the pyridinyl ring to interact with specific amino acid residues in the kinase hinge region. The goal is often to achieve a balance between pre-organizing the molecule for binding (lower entropic penalty) and retaining enough flexibility to adopt the ideal conformation.

Scaffold Rigidification:

Scaffold rigidification is a common strategy employed in medicinal chemistry to enhance the potency and selectivity of kinase inhibitors. nih.gov By reducing the number of rotatable bonds, the conformational entropy of the molecule is decreased, which can lead to a more favorable binding affinity if the rigidified conformation aligns with the bioactive conformation. nih.gov In the context of this compound analogs, rigidification could be achieved through several approaches:

Cyclization Strategies: Introducing additional rings to lock the relative orientation of the isoquinoline and pyridine moieties. For example, creating a fused ring system that incorporates the linker could severely restrict conformational freedom.

Introduction of Rigid Linkers: Replacing flexible linkers with more rigid units like alkynes, alkenes, or small aromatic rings. This approach maintains a separation between the two main heteroaromatic systems while limiting their rotational freedom.

Studies on macrocyclic kinase inhibitors have shown that rigid scaffolds can maintain binding modes similar to their more flexible acyclic counterparts while offering improvements in selectivity and overcoming drug resistance. nih.gov This principle can be applied to the design of novel analogs of this compound, where a more rigid structure could lead to a more defined interaction with the target kinase.

The following table illustrates hypothetical modifications to the linker and scaffold of this compound and their potential impact on kinase inhibitory activity, based on general principles observed in related kinase inhibitor series.

| Modification | Rationale | Predicted Effect on Activity |

| Introduction of an amide linker | Increase hydrogen bonding potential | Potentially increased potency |

| Introduction of a short alkyl chain | Increase flexibility | May decrease potency due to entropic penalty |

| Cyclization to form a fused ring | Scaffold rigidification | Potential for increased potency and selectivity |

| Introduction of an alkyne linker | Linear and rigid connection | May allow for deeper penetration into the binding pocket |

Development of Predictive Pharmacophore Models based on SAR Data

Pharmacophore modeling is a powerful computational tool used to distill the key chemical features required for a molecule's biological activity from a set of active compounds. nih.govnih.gov Based on the SAR data from analogs of this compound and related isoquinoline-based kinase inhibitors, predictive pharmacophore models can be developed to guide the design of new, more potent inhibitors. nih.gov

A typical pharmacophore model for a kinase inhibitor based on this scaffold would likely include the following features:

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the oxygen of the methoxy group are prime candidates for acting as hydrogen bond acceptors, interacting with the hinge region of the kinase. nih.gov

Hydrogen Bond Donor: The hydroxyl group at the 5-position of the isoquinoline ring can serve as a crucial hydrogen bond donor.

Aromatic Rings: The isoquinoline and pyridine rings themselves represent hydrophobic and aromatic features that can engage in π-π stacking or hydrophobic interactions with residues in the ATP-binding site. nih.gov

Hydrophobic Features: The methoxy group, in addition to its hydrogen bonding potential, contributes a hydrophobic character.

A study on c-Met kinase inhibitors generated a pharmacophore model (Hypo 1) that consisted of two hydrogen bond acceptors, one hydrophobic feature, and two excluded volumes. nih.gov This model demonstrated a high correlation coefficient, indicating its strong predictive capability for identifying new inhibitors. nih.gov Similarly, pharmacophore models for other kinase inhibitors often highlight the importance of a specific spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic/aromatic features. nih.gov

The development of a robust pharmacophore model for this compound analogs would involve:

Training Set Selection: A diverse set of analogs with a wide range of biological activities is chosen.

Conformational Analysis: The possible conformations of each molecule in the training set are generated.

Pharmacophore Generation: A computational algorithm identifies the common chemical features and their spatial arrangement that are present in the most active molecules but absent in the inactive ones.

Model Validation: The generated model is validated using a test set of molecules (not used in model generation) to assess its predictive power. nih.gov

The table below outlines a hypothetical pharmacophore model for this class of compounds, based on common features found in kinase inhibitors.

| Pharmacophore Feature | Corresponding Chemical Group | Potential Interaction Partner in Kinase |

| Hydrogen Bond Acceptor 1 | Pyridine Nitrogen | Hinge region backbone NH |

| Hydrogen Bond Acceptor 2 | Methoxy Oxygen | Hinge region amino acid side chain |

| Hydrogen Bond Donor | 5-hydroxyl Group | Kinase backbone carbonyl |

| Aromatic Ring 1 | Isoquinoline Core | Hydrophobic pocket residues |

| Aromatic Ring 2 | Pyridine Ring | Hydrophobic pocket residues |

By utilizing such predictive models, researchers can virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophore, or rationally design new analogs with an increased probability of high biological activity, thereby accelerating the drug discovery process.

Chemical Transformations and Derivatization of 1 Methoxy 4 Pyridin 3 Yl Isoquinolin 5 Ol

Regioselective Functional Group Interconversions on the Isoquinoline (B145761) and Pyridine (B92270) Rings

The functional groups on 1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol offer opportunities for regioselective interconversions. The methoxy (B1213986) group at the C1 position and the hydroxyl group at the C5 position of the isoquinoline ring are primary sites for such modifications.

O-Demethylation: The C1-methoxy group can be cleaved to yield the corresponding isoquinolin-1-one derivative. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). For instance, demethylation of aryl methyl ethers can be accomplished with reagents like iodocyclohexane in refluxing DMF. researchgate.net This reaction would convert the methoxy group into a hydroxyl group, which may exist in tautomeric equilibrium with the corresponding keto form of the isoquinoline ring.

Etherification and Esterification of the Phenolic Hydroxyl: The C5-hydroxyl group, being phenolic in nature, can readily undergo O-alkylation or O-acylation reactions under basic conditions to form a variety of ethers and esters, respectively. This allows for the introduction of diverse substituents to probe structure-activity relationships.

Modification of the Pyridine Ring: While the pyridine ring lacks easily modifiable functional groups in the parent molecule, it can be functionalized through reactions that target the ring itself, as will be discussed in subsequent sections.

Below is a table summarizing potential regioselective functional group interconversions.

| Functional Group | Position | Reagents and Conditions (Predicted) | Product Functional Group |

| Methoxy | C1 | BBr₃, CH₂Cl₂; or HBr, reflux | Hydroxyl/Keto |

| Hydroxyl | C5 | Alkyl halide, K₂CO₃, acetone | Ether |

| Hydroxyl | C5 | Acyl chloride, pyridine | Ester |

Oxidation and Reduction Chemistry of the Heterocyclic System

The isoquinoline and pyridine rings in the title compound can undergo various oxidation and reduction reactions.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. N-oxidation can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.

Reduction of the Heterocyclic Rings: Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure can lead to the reduction of one or both heterocyclic rings. Selective reduction of the isoquinoline ring to a tetrahydroisoquinoline is a common transformation for this class of compounds. acs.org The conditions for this reduction would need to be carefully controlled to avoid reduction of the pyridine ring.

Oxidation of the Phenolic Ring: The electron-rich phenolic ring of the isoquinoline moiety is susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of a quinone-like structure, although this might be accompanied by degradation of the molecule.

A summary of potential oxidation and reduction reactions is provided in the table below.

| Reaction Type | Target Moiety | Reagents and Conditions (Predicted) | Product Feature |

| N-Oxidation | Pyridine Ring | m-CPBA, CH₂Cl₂ | Pyridine N-oxide |

| Catalytic Hydrogenation | Isoquinoline Ring | H₂, Pd/C, ethanol | Tetrahydroisoquinoline |

| Catalytic Hydrogenation | Both Rings | H₂, PtO₂, acidic conditions, high pressure | Decahydroisoquinoline and Piperidine |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline and Pyridine Moieties

The electronic nature of the isoquinoline and pyridine rings governs their reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): Both the isoquinoline and pyridine rings are generally electron-deficient, which makes electrophilic aromatic substitution challenging. However, the isoquinoline ring is activated by the C1-methoxy and C5-hydroxyl groups, which are ortho-, para-directing. Therefore, electrophilic substitution, such as halogenation (e.g., with N-bromosuccinimide) or nitration (e.g., with nitric acid/sulfuric acid), would be expected to occur on the isoquinoline ring, likely at positions ortho or para to the activating groups, provided the conditions are mild enough to avoid degradation.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyridine and isoquinoline rings makes them susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present. For instance, if a halogen were to be introduced onto one of the rings, it could be displaced by a variety of nucleophiles. The pyridine ring is generally more reactive towards nucleophiles than the benzene (B151609) ring of the isoquinoline.

The table below outlines the predicted reactivity towards aromatic substitution.

| Reaction Type | Ring System | Predicted Position of Attack | Rationale |

| Electrophilic Substitution | Isoquinoline | C6, C8 | Activation by C5-OH and C1-OCH₃ |

| Nucleophilic Substitution | Pyridine | C2', C4', C6' | Electron-deficient nature of the ring |

| Nucleophilic Substitution | Isoquinoline | C1, C3 | Electron-deficient nature of the ring |

Advanced Cycloaddition and Annulation Reactions for Scaffold Expansion

The isoquinoline nitrogen atom provides a handle for cycloaddition reactions, which are powerful tools for building more complex, polycyclic structures. These reactions typically involve the formation of an isoquinolinium ylide, which can then react with a dipolarophile.

[3+2] Cycloaddition: The isoquinoline nitrogen can be quaternized with an alkyl halide (e.g., methyl iodide), followed by deprotonation with a base to form an azomethine ylide. This 1,3-dipole can then undergo a [3+2] cycloaddition reaction with various alkenes or alkynes to construct a new five-membered ring fused to the isoquinoline core. nih.govthieme-connect.com

(3+3) Cycloaddition: Similarly, isoquinolinium methylides can participate in (3+3) cycloaddition reactions with other 1,3-dipoles, such as diazo compounds, to furnish six-membered heterocyclic rings fused to the isoquinoline skeleton. acs.org

These cycloaddition strategies allow for significant expansion of the molecular scaffold, leading to novel polycyclic systems with diverse stereochemical arrangements.

| Cycloaddition Type | Intermediate | Reactant | Fused Ring System |

| [3+2] Cycloaddition | Isoquinolinium Ylide | Alkene/Alkyne | Fused Pyrrolidine/Pyrroline |

| (3+3) Cycloaddition | Isoquinolinium Methylide | Diazo Compound | Fused Triazine |

Synthesis of Conjugates for Targeted Delivery and Imaging Probes

The structural features of this compound make it a candidate for conjugation to biomolecules or imaging agents for applications in targeted drug delivery and as molecular probes. Isoquinoline alkaloids are known to interact with various biological targets, including proteins and nucleic acids. nih.govnih.gov

Conjugation through the Phenolic Hydroxyl Group: The C5-hydroxyl group is a convenient point of attachment for linkers. It can be reacted with bifunctional linkers that have a group reactive towards the hydroxyl (e.g., an isocyanate or an activated carboxylic acid) and another group for attachment to a carrier molecule (e.g., a maleimide for reaction with thiols on a protein, or an azide for click chemistry).

Introduction of a Linker via Aromatic Substitution: A functional group suitable for conjugation, such as an amino or carboxyl group, could be introduced onto one of the aromatic rings via the substitution reactions described in section 7.3. This would provide an alternative handle for conjugation.

Attachment to Imaging Agents: For the development of imaging probes, the molecule could be conjugated to a fluorophore, a radiolabel, or a contrast agent. The choice of conjugation strategy would depend on the nature of the imaging agent and the desired properties of the final probe.

The table below summarizes potential conjugation strategies.

| Conjugation Site | Linker Type | Target Molecule/Probe |

| C5-Hydroxyl | PEG linker with terminal NHS ester | Protein (e.g., antibody) |

| C5-Hydroxyl | Alkyne-containing linker | Azide-functionalized fluorophore (via click chemistry) |

| Introduced Amino Group | Isothiocyanate linker | Biomolecule or solid support |

Future Research Directions and Emerging Paradigms for 1 Methoxy 4 Pyridin 3 Yl Isoquinolin 5 Ol

Integration with High-Throughput and High-Content Screening Technologies

The integration of 1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol into high-throughput screening (HTS) and high-content screening (HCS) campaigns represents a pivotal step in identifying and characterizing its biological activities. HTS allows for the rapid assessment of the compound against a vast array of biological targets. nih.gov For instance, a library containing this isoquinoline (B145761) derivative could be screened against kinases, G-protein coupled receptors, or enzymes implicated in diseases like Alzheimer's. nih.gov

High-content screening would provide deeper insights by evaluating the compound's effects on cellular morphology and function. This could involve automated microscopy and image analysis to assess impacts on neuronal health, protein aggregation, or subcellular localization of target proteins.

Table 1: Hypothetical High-Throughput and High-Content Screening Applications

| Screening Technology | Potential Application for this compound | Key Data Output |

| High-Throughput Screening (HTS) | Primary screen against a panel of 500 human kinases. | Inhibition concentration (IC50) values for each kinase. |

| Assay for inhibition of tau protein aggregation. nih.gov | Percentage inhibition of fibril formation. | |

| High-Content Screening (HCS) | Automated imaging of primary neurons to assess neurite outgrowth. | Neurite length, branching points, and cell viability. |

| Analysis of protein localization in transfected cells. | Quantification of nuclear vs. cytoplasmic protein distribution. |

Application of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the de novo design of novel molecules and the optimization of existing scaffolds. mdpi.commdpi.com Generative models, a subset of AI, could use the this compound scaffold as a starting point to create a virtual library of new analogues with potentially improved properties. bohrium.comnih.gov

Predictive ML models could then be employed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these virtual compounds, as well as their binding affinity to specific targets. This computational approach accelerates the design-synthesize-test cycle, making the discovery process more efficient and cost-effective. mdpi.com

Exploration of Novel Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

The synthesis of isoquinoline derivatives can be advanced by employing modern synthetic techniques like photoredox catalysis and electrochemistry. These methods often proceed under mild conditions and can offer novel pathways to functionalize the core scaffold of this compound. For example, photoredox catalysis could be used to forge new carbon-carbon or carbon-heteroatom bonds at positions that are challenging to access through traditional cross-coupling reactions.

Electrochemical synthesis provides an alternative green approach, using electricity to drive reactions, potentially reducing the need for harsh reagents. nih.gov Exploring these methodologies could lead to more efficient and diverse synthetic routes to novel analogues.

Mechanistic Elucidation of Underexplored Biological Activities and Targets

While isoquinoline alkaloids are known to possess a wide range of biological activities, the specific mechanisms of action for many derivatives remain to be fully understood. mdpi.com Future research should focus on elucidating the precise molecular targets of this compound. This could involve chemoproteomics approaches to identify protein binding partners within a cell lysate.

Furthermore, detailed enzymatic and cellular assays are necessary to validate these potential targets and understand how the compound modulates their function. For instance, if initial screens suggest an effect on a particular signaling pathway, follow-up studies would be required to pinpoint the exact protein in that cascade with which the compound interacts. nih.gov

Design of Multi-Target Directed Ligands Incorporating the Core Scaffold

The multifactorial nature of complex diseases, such as neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). mdpi.comnih.gov These are single molecules designed to interact with multiple disease-relevant targets simultaneously. The this compound scaffold could serve as a foundational element for designing such MTDLs.

By strategically modifying the isoquinoline core, it may be possible to incorporate pharmacophores that interact with additional targets, such as cholinesterases or beta-secretase 1 (BACE1) in the context of Alzheimer's disease. acs.org This approach aims to achieve a synergistic therapeutic effect that is superior to single-target agents. mdpi.com

Development of Advanced Molecular Probes for Chemical Biology and Diagnostics

The development of molecular probes derived from this compound could provide valuable tools for chemical biology and diagnostic applications. This could involve synthesizing analogues that incorporate a fluorescent tag or a photoaffinity label to visualize and identify the compound's binding sites within cells and tissues.

Furthermore, by incorporating a positron-emitting isotope, such as Carbon-11 or Fluorine-18, the scaffold could be developed into a novel positron emission tomography (PET) tracer. nih.govnih.gov Such a tracer could enable the non-invasive imaging and quantification of a specific biological target in the brain, which is particularly relevant for studying neurodegenerative diseases and evaluating the efficacy of new therapies. nih.govresearchgate.netnih.gov

Q & A

Q. Methodological Steps :

Synthesis of Analogs : Replace the pyridin-3-yl group with halogenated or alkylated phenyl groups.

Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding).

Computational Modeling : Use density functional theory (DFT) to predict electronic effects of substituents .

Advanced Question: How should contradictory data in biological activity assays be resolved?

Answer:

Contradictions may arise from differences in assay conditions, impurities, or off-target effects. To address this:

- Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence polarization vs. surface plasmon resonance).

- Batch Reproducibility : Re-synthesize the compound and re-test under standardized conditions.

- Metabolite Screening : Check for degradation products via LC-MS that may interfere with assays .

- Control Experiments : Include known inhibitors/activators to benchmark assay performance.

For example, if a methyl-substituted analog shows inconsistent activity, compare its solubility and stability in assay buffers to rule out experimental artifacts .

Advanced Question: What computational methods predict reactivity or binding interactions?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinases, GPCRs).

- Quantum Mechanics (QM) : DFT calculations to study reaction mechanisms (e.g., oxidation of the methoxy group) .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility over time.

For instance, MD simulations of the compound in a lipid bilayer can predict its pharmacokinetic properties, such as blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.